

Thermodynamic properties of 1-Chloroethyl acetate

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Compound of Interest

Compound Name: 1-Chloroethyl acetate

CAS No.: 5912-58-3

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An In-Depth Technical Guide to the Thermodynamic Properties of **1-Chloroethyl Acetate**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroethyl acetate is a reactive chemical intermediate whose thermodynamic properties are critical for ensuring the safety, efficiency, and scalability of its applications in synthetic chemistry and pharmaceutical development. This technical guide provides a comprehensive examination of its key thermodynamic parameters, including vapor pressure, enthalpy of vaporization, and heat capacity. Grounded in the principles of chemical thermodynamics and process safety, this document details both standard experimental methodologies and robust computational prediction workflows. By elucidating the causality behind experimental design and providing self-validating protocols, this guide serves as an essential resource for professionals requiring accurate thermodynamic data for process modeling, reaction hazard analysis, and optimization of synthetic routes involving **1-Chloroethyl acetate**.

Introduction: The Imperative for Thermodynamic Characterization

In the landscape of modern drug development and fine chemical synthesis, process safety and efficiency are paramount. **1-Chloroethyl acetate** ($C_4H_7ClO_2$) serves as a versatile, yet reactive, building block.^[1] Its utility is matched by the necessity of understanding its physical behavior under various process conditions. A failure to accurately characterize its thermodynamic properties can lead to suboptimal reaction yields, difficult purifications, and, most critically, uncontrolled exothermic events.

This guide moves beyond a simple tabulation of data. It provides the foundational knowledge and practical methodologies required to either verify existing data or generate new, high-quality thermodynamic parameters for **1-Chloroethyl acetate**. The focus is on the "why" behind the "how"—equipping the scientist with the expertise to make informed decisions in process design and scale-up.

Core Physicochemical and Thermodynamic Data

A curated summary of the most critical thermodynamic and physical properties of **1-Chloroethyl acetate** is presented below. It is important to note that while some physical constants are well-documented, comprehensive experimental data on properties like heat capacity are not widely available in the literature. Much of the available data relies on computational estimation methods, such as the Joback method.^[2]

Table 1: Summary of Thermodynamic and Physical Properties of **1-Chloroethyl Acetate**

Property	Value	Units	Method / Source
Molecular Formula	C ₄ H ₇ ClO ₂	-	PubChem[1]
Molecular Weight	122.55	g/mol	PubChem[1]
Boiling Point	120-124	°C	Smolecule (Reported) [2]
Density	1.3 ± 0.1	g/cm ³	Chemsrc (Predicted) [3]
Vapor Pressure @ 25°C	0.85	mmHg	Smolecule (Reported) [2]
Flash Point	50.6 ± 24.6	°C	Chemsrc (Predicted) [3]
Enthalpy of Vaporization (Δ _{vap} H°)	42.04	kJ/mol	Smolecule (Calculated)[2]
Enthalpy of Formation (Gas, Δ _f H°)	-407.45	kJ/mol	Smolecule (Calculated)[2]
Gibbs Free Energy of Formation (Δ _f G°)	-277.42	kJ/mol	Smolecule (Calculated)[2]
Enthalpy of Fusion (Δ _{fus} H°)	13.77	kJ/mol	Smolecule (Calculated)[2]
Critical Temperature (T _c)	640.84	K	Smolecule (Calculated)[2]
Critical Volume (V _c)	0.376	m ³ /kmol	Smolecule (Calculated)[2]

Disclaimer: Many values, particularly those related to formation and critical properties, are derived from computational models. For safety-critical process design, experimental verification is strongly advised.

Experimental Determination of Key Thermodynamic Properties

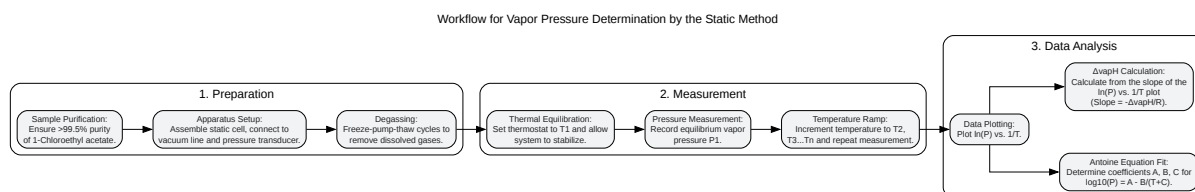
The cornerstone of process safety and design is high-quality, experimentally-derived data. This section details the standard, self-validating protocols for measuring the most crucial thermodynamic properties.

Vapor Pressure and Enthalpy of Vaporization

Expertise & Causality: Vapor pressure is the single most important property for designing distillation and vacuum operations. It also dictates the potential concentration of the substance in the headspace of a reactor, which is critical for flammability and toxicity assessments. The enthalpy of vaporization ($\Delta_{\text{vap}}H$), the energy required for the liquid-to-gas phase change, can be directly derived from vapor pressure data using the Clausius-Clapeyron equation. This provides an internal validation of the data's thermodynamic consistency. A static method is often preferred for its accuracy over a wide pressure range.[4]

Experimental Protocol: The Static Method

The static method involves introducing a pure, degassed sample into an evacuated, temperature-controlled vessel and measuring the equilibrium pressure exerted by the vapor.[4]



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Caption: A self-validating workflow for determining vapor pressure and enthalpy of vaporization.

Step-by-Step Methodology:

- **Sample Preparation:** Purify **1-Chloroethyl acetate** via distillation to a minimum purity of 99.5%, verified by GC-MS.
- **Degassing:** Place the sample in the measurement cell. Freeze the sample with liquid nitrogen, evacuate the headspace, and then thaw. Repeat this freeze-pump-thaw cycle at least three times to remove all dissolved atmospheric gases, which would otherwise contribute to the total pressure and yield erroneously high results.
- **Measurement:** Place the sealed cell in a thermostat with high temperature stability (± 0.01 K). Allow the system to reach thermal equilibrium (typically 30-60 minutes).
- **Data Acquisition:** Record the temperature and the corresponding vapor pressure from a calibrated, high-accuracy pressure transducer.
- **Iterative Process:** Increase the thermostat temperature in controlled increments (e.g., 5 K) across the desired range and repeat the equilibration and measurement steps.
- **Data Analysis & Validation:** Plot the natural logarithm of the pressure ($\ln P$) against the inverse of the absolute temperature ($1/T$). The data should yield a straight line, confirming the thermodynamic consistency of the measurements. The slope of this line is equal to $-\Delta_{\text{vap}}H/R$ (where R is the ideal gas constant), allowing for a direct calculation of the enthalpy of vaporization.

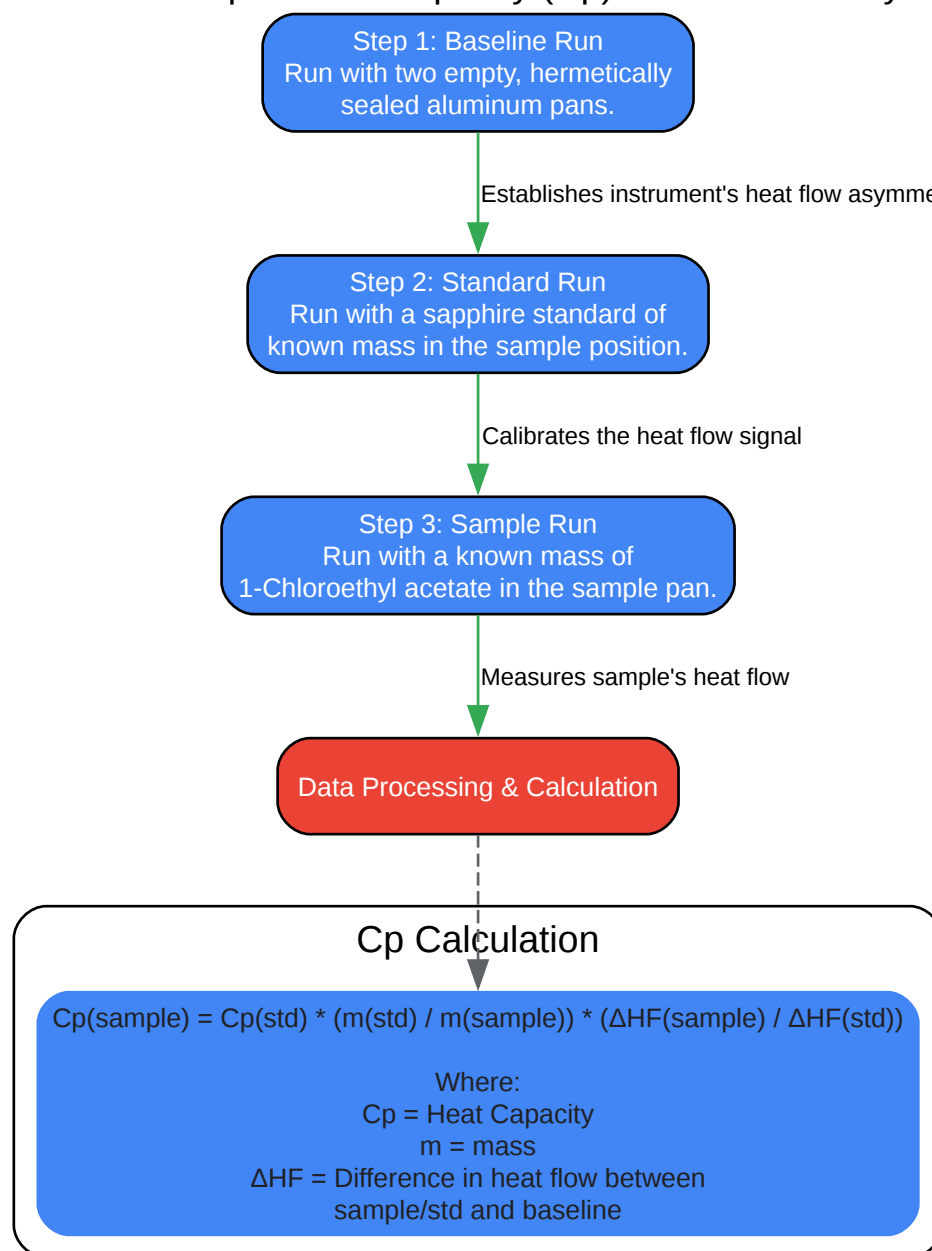
Liquid Heat Capacity ($C_{p,L}$)

Expertise & Causality: Liquid heat capacity is a non-negotiable parameter for any thermal hazard analysis. It quantifies the amount of energy a substance can absorb for a given temperature rise ($Q = mc\Delta T$).^[5] This is fundamental to calculating the adiabatic temperature rise during a potential runaway reaction. Differential Scanning Calorimetry (DSC) is the industry-standard technique due to its high accuracy, small sample requirement, and wide temperature range.^[6]

Experimental Protocol: Three-Step DSC Method

This protocol is inherently self-validating as it uses a known standard (sapphire) to calibrate the heat flow, ensuring the accuracy of the measurement on the unknown sample.

Workflow for Liquid Heat Capacity (Cp) Measurement by DSC



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Caption: The three-step DSC method for accurate liquid heat capacity determination.

Step-by-Step Methodology:

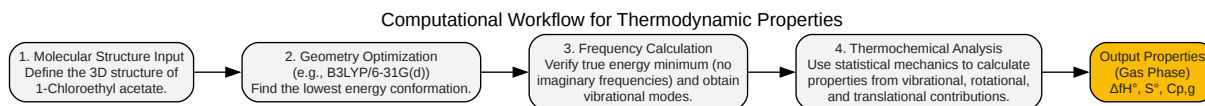
- **Pan Preparation:** Use hermetically sealed aluminum pans to prevent sample evaporation, which would cause an endothermic signal and invalidate the results. Obtain the mass of an empty sample pan and a reference pan.
- **Baseline Run:** Place both empty pans in the DSC cell and run the desired temperature program (e.g., from 25°C to 100°C at a rate of 10 K/min). This measures the heat flow difference inherent to the instrument itself.
- **Standard Run:** Place a sapphire standard of precisely known mass in the sample pan. Run the exact same temperature program. Sapphire is used due to its well-characterized and stable heat capacity.
- **Sample Run:** Accurately weigh a sample of **1-Chloroethyl acetate** into the same sample pan and hermetically seal it. Run the identical temperature program a final time.
- **Calculation:** The heat capacity of the sample at any given temperature is calculated by comparing the difference in heat flow between the sample and the baseline to the difference between the sapphire standard and the baseline. This ratiometric approach cancels out many instrumental artifacts, leading to high accuracy.

Computational Prediction of Thermodynamic Properties

Trustworthiness: When experimental data is unavailable or needed for initial screening, computational chemistry provides a powerful predictive tool. Methods based on Density Functional Theory (DFT) can accurately predict gas-phase thermodynamic properties, which are foundational for further estimations.^[7]

Workflow: DFT and Statistical Mechanics

This workflow outlines the standard procedure for calculating thermodynamic properties from first principles.



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